Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2,6-dimethyl-1-piperidinyl)ethyl ester, hydrochloride
Description
The compound "Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(2,6-dimethyl-1-piperidinyl)ethyl ester, hydrochloride" is a cyclopropane derivative featuring a diphenyl-substituted cyclopropane core, a 2,6-dimethylpiperidine moiety, and a hydrochloride salt. The hydrochloride salt likely enhances solubility and stability, a common strategy in drug formulation .
Properties
CAS No. |
37124-14-4 |
|---|---|
Molecular Formula |
C25H32ClNO2 |
Molecular Weight |
414.0 g/mol |
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H31NO2.ClH/c1-19-10-9-11-20(2)26(19)16-17-28-24(27)23-18-25(23,21-12-5-3-6-13-21)22-14-7-4-8-15-22;/h3-8,12-15,19-20,23H,9-11,16-18H2,1-2H3;1H |
InChI Key |
SNKULGXLNJAFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include cyclopropanecarboxylic acid derivatives with ester groups, halogenated substituents, or amine salts. Below is a comparative analysis based on available evidence:
Functional and Physicochemical Differences
- Ester Group Variations : The target compound’s 2,6-dimethylpiperidinyl ethyl ester contrasts with Tetramethrin’s isoindolylmethyl ester, which is critical for insecticidal activity . Piperidine esters are more commonly associated with receptor-binding in pharmaceuticals (e.g., antipsychotics) .
- Hydrochloride Salt: Unlike non-salt esters (e.g., Tetramethrin), the hydrochloride in the target compound and PharmaBlock’s 1-(2-aminoethyl) derivative improves aqueous solubility, facilitating oral or injectable administration .
- Substituent Effects : The 2,2-diphenyl group on the cyclopropane ring may enhance steric hindrance and lipophilicity compared to methyl or halogen substituents in analogues like cyclanilide (CAS 113136-77-9) . This could influence membrane permeability and metabolic stability.
Research Findings and Gaps
- Tetramethrin: Demonstrated rapid knockdown effects in insects but lacks piperidine-mediated CNS activity .
- PharmaBlock Derivatives: Aminoethyl cyclopropanecarboxylic acid hydrochlorides are used in peptide synthesis but lack the diphenyl/piperidine complexity of the target compound .
- Data Limitations: No direct studies on the target compound were found in the evidence. Its pharmacological or pesticidal profile must be inferred from structural parallels.
Notes
Evidence Limitations : The provided sources lack explicit data on the target compound. Comparisons rely on structurally related molecules with documented applications.
Hydrochloride Utility : Salt formation is a common strategy for basic nitrogen-containing compounds to improve bioavailability, as seen in tetracycline hydrochloride (CAS 64-75-5) .
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